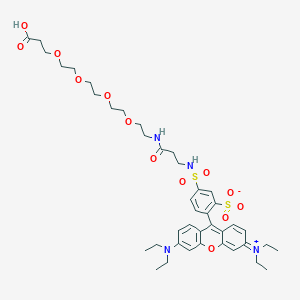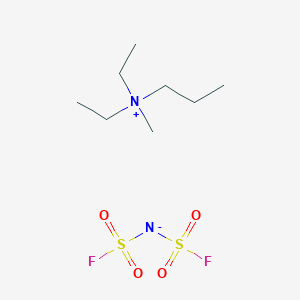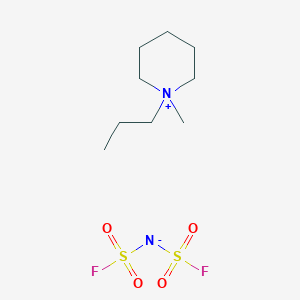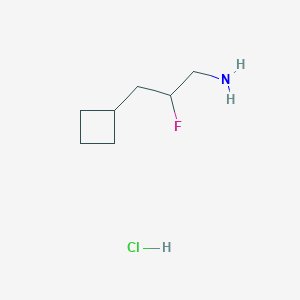
3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride
Übersicht
Beschreibung
3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride (3-CB-2-FP-1-HCl) is an organic compound with a variety of uses in scientific research. It is a derivative of 2-fluoropropan-1-amine, which is an important starting material in the synthesis of a range of compounds. 3-CB-2-FP-1-HCl has been used in the synthesis of a variety of compounds, including aryl amines, alkyl amines, and cyclic amines. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs and anticonvulsants. In addition, 3-CB-2-FP-1-HCl has been used in the synthesis of dyes and pigments, as well as in the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Brand et al. (2003) explores the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which can be seen as analogous to 3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride. These compounds demonstrate the potential of being potent antagonists of VLA-4, showcasing their significance in medicinal chemistry (Brand, S., et al., 2003).
Biomedical Applications
- Procopiou et al. (2007) discuss ketopiperazines prepared for activity as histamine H3 antagonists. In this context, the N-cyclobutyl group was identified as the most potent amine, indicating the potential use of similar cyclobutyl-containing compounds in pharmacological applications (Procopiou, P., et al., 2007).
Antiviral and Antimicrobial Research
- Boumchita et al. (1990) synthesized new cyclobutyl analogs of adenosine and guanosine. While these specific analogs did not exhibit antiviral activity, the research underscores the interest in cyclobutyl derivatives in antiviral drug development (Boumchita, H., et al., 1990).
Radiochemistry and Imaging
- Kiesewetter and Eckelman (2004) utilized derivatives of cyclobutyl amines in the context of radiopharmaceuticals, particularly for the synthesis of 3-[18F]fluoropropyl tertiary amines. This application highlights the role of cyclobutyl-containing compounds in imaging and diagnostic techniques (Kiesewetter, D., & Eckelman, W., 2004).
Polymer and Material Science
- Eccleston et al. (2004) investigated the fluorescence behavior of polymers incorporating amines, which may include structures similar to 3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride. Such studies are pivotal in developing new materials with unique optical properties (Eccleston, M., et al., 2004).
Eigenschaften
IUPAC Name |
3-cyclobutyl-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-7(5-9)4-6-2-1-3-6;/h6-7H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOAKQGLAJEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





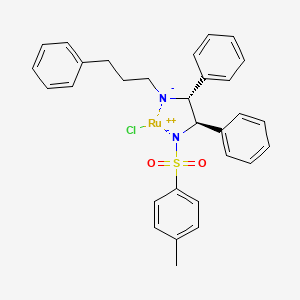




![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
